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Ziziphin

Sweetness Inhibition Sucrose Potency

Procure Ziziphin (CAS 73667-51-3) as your gold-standard selective sweetness inhibitor. Distinguished from gymnemic acids by its specific triterpene glycoside structure and rapid receptor dissociation kinetics, it is the most anti-sweet homologue from Ziziphus jujuba. Valid for broad-spectrum sweetener suppression (aspartame to saccharin) in human psychophysics and Phormia regina models. Ideal negative control for sweetener blend development, ensuring transient, taste-specific suppression without affecting sour, bitter, or salty modalities.

Molecular Formula C51H80O18
Molecular Weight 981.2 g/mol
CAS No. 73667-51-3
Cat. No. B3434051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiziphin
CAS73667-51-3
Molecular FormulaC51H80O18
Molecular Weight981.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O
InChIInChI=1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3
InChIKeySPFBVQWRJFUDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ziziphin (CAS 73667-51-3): Triterpene Glycoside Sweet Taste Inhibitor – Technical Baseline and Procurement-Relevant Characteristics


Ziziphin (CAS 73667-51-3) is a triterpene glycoside isolated from the leaves of Ziziphus jujuba (Rhamnaceae), classified as a selective sweetness inhibitor [1]. It exerts taste-modifying activity by interacting with human sweet taste receptors, suppressing the perception of sweetness without affecting sour, bitter, or salty modalities [2]. With a molecular formula of C51H80O18 and a molar mass of approximately 981 g/mol [3], ziziphin is a complex glycoside whose activity has been characterized through psychophysical and neurophysiological assays in both human subjects and model organisms [4].

Why Generic Substitution with Ziziphin (CAS 73667-51-3) Is Not Advisable: Class-Level Heterogeneity in Sweetness Inhibitor Potency and Kinetics


Sweetness inhibitors represent a structurally and mechanistically heterogeneous class. Compounds such as gymnemic acids, lactisole, hodulcine, and gurmarin all suppress sweet taste, yet they exhibit substantial variation in potency, duration of action, and specificity. Ziziphin itself is a complex triterpene glycoside with distinct structural features—including a specific aglycone core and glycosylation pattern—that differ from those of gymnemic acids as demonstrated by differential TLC mobility and Liebermann-Burchard coloration [1]. Even within the Ziziphus jujuba plant, ziziphin is the most anti-sweet among known homologues [2]. These molecular differences translate into quantifiable differences in receptor dissociation kinetics and breadth of sweetener coverage, making ziziphin non-interchangeable with other class members [3].

Ziziphin (CAS 73667-51-3) Product-Specific Quantitative Evidence Guide: Comparative Data for Informed Procurement Decisions


Relative Potency in Suppressing Sucrose Sweetness: Up to 4× Greater Activity than Other Anti-Sweet Constituents

In a study directly comparing the sweetness-inhibitory activity of ziziphin against other anti-sweet constituents, ziziphin was reported to be up to 4 times more active in suppressing the sweet taste of sucrose [1].

Sweetness Inhibition Sucrose Potency

Rapid Receptor Dissociation Kinetics: Faster Offset of Sweetness Suppression vs. Gymnemic Acids

Psychophysical comparisons suggest that net dissociation of ziziphins from taste receptor membranes and/or inactivation in the membrane is much faster than with gymnemic acids [1] . The duration of sweetness suppression for ziziphin is approximately 70 seconds [1].

Receptor Kinetics Taste Modification Gymnemic Acid

Broad-Spectrum Sweetener Suppression: Effective Against Diverse Sweeteners Including Non-Nutritive Intense Sweeteners

Ziziphin suppresses the sweetness induced by a wide array of sweeteners, including D-glucose, D-fructose, stevioside, glycine, sodium saccharin, aspartame, and naringin dihydrochalcone [1].

Sweetener Coverage Saccharin Aspartame

High Selectivity for Sweet Taste: No Suppression of Sour or Bitter Modalities

Ziziphin exhibits high selectivity for sweet taste: it shows no suppressive effect on the sour taste of hydrochloric acid or the bitter taste of quinine [1] [2].

Selectivity Sour Bitter

Superiority Among Ziziphus jujuba Homologues: Ziziphin Is the Most Potent Anti-Sweet Compound from Its Source Plant

Among known homologues found in Ziziphus jujuba, ziziphin is the most anti-sweet compound [1].

Homologue Structure-Activity Natural Product

Defined Chemical Structure with Revised Characterization: Enabling Accurate Identity and Quality Control

The chemical structure of ziziphin has been definitively established and subsequently revised as 3-O-(4-O-α-L-rhamnopyranosyl-α-L-arabinopyranosyl)-20-O-(2,3-di-O-acetyl)-α-L-rhamnopyranosyljujubogenin [1]. This unambiguous structural characterization supports rigorous identity testing and purity assessment.

Chemical Structure Quality Control Analytical Characterization

Best Research and Industrial Application Scenarios for Ziziphin (CAS 73667-51-3) Based on Quantitative Evidence


Investigations of Sweet Taste Receptor Mechanisms and Transduction Pathways

Due to its high selectivity for sweet taste [1] [2] and broad-spectrum suppression of diverse sweeteners [3], ziziphin is an ideal pharmacological tool for dissecting sweet taste transduction pathways in both human psychophysical studies and animal models. Its rapid dissociation kinetics [4] allow for transient suppression, facilitating within-subject control designs.

Development and Evaluation of Non-Nutritive Sweetener Formulations

The ability of ziziphin to suppress a wide range of sweeteners, including intense artificial sweeteners such as aspartame and saccharin [3], makes it a valuable negative control in the development of novel sweetener blends and in evaluating the sweetness contribution of individual components in complex formulations.

Studies of Homologous Series and Structure-Activity Relationships (SAR) in Sweetness Inhibitors

As the most anti-sweet among known homologues from Ziziphus jujuba [5] and with a well-defined, revised chemical structure [6], ziziphin serves as a benchmark compound for structure-activity relationship studies of triterpene glycoside sweetness inhibitors.

Insect Chemoreception Models for Gustatory Research

Ziziphin has been validated as an effective tool in the Phormia regina (blowfly) model system, where it selectively suppresses proboscis response to sucrose and reduces chemoreceptor firing rates by a median of 60% at 1 min post-treatment [7]. This model offers a cost-effective and ethically favorable alternative for initial mechanistic studies of taste modifiers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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